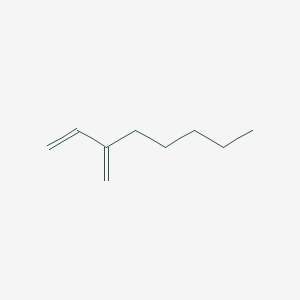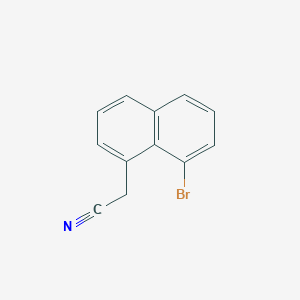
2-(8-Bromonaphthalen-1-yl)acetonitrile
Overview
Description
2-(8-Bromonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H8BrN It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and an acetonitrile group is attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Bromonaphthalen-1-yl)acetonitrile typically involves the bromination of 2-naphthalenylacetonitrile. One common method includes the use of bromine in the presence of a catalyst such as iron (III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(8-Bromonaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of 8-substituted derivatives.
Reduction: Formation of 2-naphthalenylacetamide.
Oxidation: Formation of 2-naphthalenylacetic acid.
Scientific Research Applications
2-(8-Bromonaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(8-Bromonaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures .
Comparison with Similar Compounds
2-Naphthalenylacetonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
8-Chloro-2-naphthalenylacetonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
2-Naphthol: A precursor for various derivatives, including 2-(8-Bromonaphthalen-1-yl)acetonitrile, with distinct properties and uses.
Uniqueness: this compound is unique due to the presence of both the bromine atom and nitrile group, which confer specific reactivity patterns and potential applications not shared by its analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H8BrN |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-(8-bromonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H8BrN/c13-11-6-2-5-9-3-1-4-10(7-8-14)12(9)11/h1-6H,7H2 |
InChI Key |
PEOJMXLRKOUZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-one](/img/structure/B8300662.png)
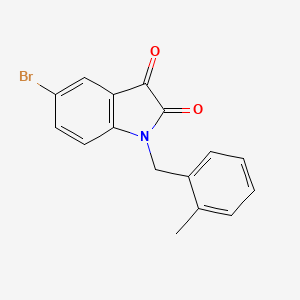
acetic acid](/img/structure/B8300670.png)
![8-Amino-3-carboethoxy-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B8300674.png)


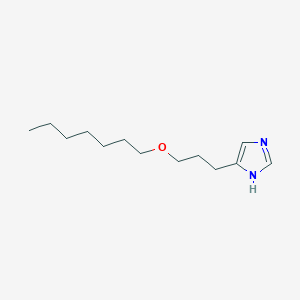

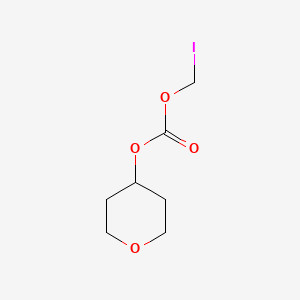
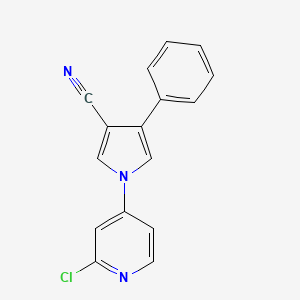
![Tert-butyl 2-(3-cyano-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B8300719.png)

